molecular formula C22H16O5 B12185735 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one

Cat. No.: B12185735
M. Wt: 360.4 g/mol
InChI Key: VYCRPVANARMKGG-UHFFFAOYSA-N
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Description

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one is a synthetic xanthone derivative supplied for research purposes. The xanthone molecular scaffold is recognized as a privileged structure in medicinal chemistry and has been the focus of extensive investigation for its diverse biological activities . Particularly, substituted xanthones have shown significant promise in oncology research, with studies identifying specific derivatives as inhibitors of the MDM2-p53 protein-protein interaction . Disruption of this interaction serves to reactivate the p53 tumor suppressor pathway in cancer cells, leading to cell cycle arrest and apoptosis, making this a valuable mechanism for anticancer drug discovery . Beyond oncology, hydroxylated xanthone analogs are explored for their multifunctional properties, including potent antioxidant, metal-chelating, and anti-inflammatory activities, which are relevant for developing therapeutic and cosmetic agents . The structure of this compound, confirmed via PubChem (CID 6216585), features a xanthone core modified with a 1-oxo-1-phenylpropan-2-yl)oxy substituent, which may influence its drug-like properties and biological target affinity . Researchers can leverage this compound as a chemical tool for probing p53-dependent pathways, screening for novel antitumor agents, and investigating the structure-activity relationships of fused tricyclic compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

1-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)oxyxanthen-9-one

InChI

InChI=1S/C22H16O5/c1-13(21(24)14-7-3-2-4-8-14)26-15-11-17(23)20-19(12-15)27-18-10-6-5-9-16(18)22(20)25/h2-13,23H,1H3

InChI Key

VYCRPVANARMKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

A common approach involves the cyclization of 2,4,6-trihydroxybenzophenone derivatives. For example, (2-fluorophenyl)(2,4,6-trihydroxyphenyl)methanone undergoes intramolecular cyclization under acidic conditions to yield the xanthone framework. Key steps include:

  • Reagents : Anhydrous acetone, potassium carbonate (K₂CO₃), and controlled heating under reflux.

  • Mechanism : Base-mediated deprotonation of phenolic hydroxyl groups facilitates nucleophilic attack on the carbonyl carbon, followed by dehydration to form the fused tricyclic system.

  • Yield : Reported yields for analogous reactions range from 45–60%, with purity dependent on recrystallization solvents (e.g., methanol/dichloromethane mixtures).

Oxidative Coupling

Alternative routes employ selenium dioxide (SeO₂) as an oxidizing agent to construct the xanthone core from isoquinoline precursors. For instance, 8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)isoquinoline-7-carbonitrile reacts with SeO₂ in xylene at 100°C, inducing oxidative ring expansion.

  • Conditions : 12-hour reflux in xylene, followed by dichloromethane extraction and column chromatography.

  • Challenges : Over-oxidation may occur, necessitating precise stoichiometric control of SeO₂.

Functionalization at Position 3

Introducing the 1-oxo-1-phenylpropan-2-yloxy moiety at position 3 requires regioselective etherification or nucleophilic substitution.

Williamson Ether Synthesis

A two-step protocol is effective:

  • Hydroxyl Activation : The 3-hydroxy group of the xanthone is treated with a base (e.g., K₂CO₃) to form a phenoxide ion.

  • Alkylation : Reaction with 2-bromo-1-phenylpropan-1-one in dry acetone under reflux for 1–2 hours.

  • Key Parameters :

    • Molar Ratio : 1:1.2 (xanthone : alkylating agent) to minimize di-alkylation.

    • Purification : Column chromatography using ethyl acetate/hexane (3:7) yields the product in 55–65% purity.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers superior regiocontrol:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and 1-phenyl-2-propanol.

  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12-hour reaction time.

  • Yield : 70–75% after silica gel chromatography.

Hydroxyl Group Introduction at Position 1

The C-1 hydroxyl group is often introduced via demethylation of a methoxy precursor or direct oxidation.

Demethylation Using Boron Tribromide

  • Procedure : Treatment of 1-methoxy-xanthone derivative with BBr₃ in dichloromethane at −78°C for 4 hours.

  • Quenching : Methanol addition followed by aqueous workup and recrystallization.

  • Yield : 80–85%.

Direct Oxidation

In cases where a methyl group is present, SeO₂ in dioxane/water (9:1) at 80°C for 6 hours oxidizes methyl to hydroxyl.

  • Side Products : Over-oxidation to ketones may occur, requiring careful monitoring.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • Aromatic protons (δ 6.8–8.2 ppm, multiplet).

    • Methine proton of the 1-oxo-1-phenylpropan-2-yloxy group (δ 5.1–5.3 ppm, doublet).

  • X-ray Crystallography : Confirms twisted molecular conformation, with dihedral angles between the xanthone core and side chain ranging from 84–87°.

Purity Assessment

  • HPLC : >98% purity achieved using C18 columns and acetonitrile/water gradients.

  • Melting Point : 218–220°C (decomposition observed above 225°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Williamson Ether55–65>95ScalabilityDi-alkylation side products
Mitsunobu Reaction70–75>98RegioselectivityHigh reagent cost
SeO₂ Oxidation60–7090–95Direct functionalizationOver-oxidation risks

Industrial-Scale Considerations

  • Cost Optimization : Prenyl bromide (95% purity) is cost-effective for large-scale alkylation but may contain bromine impurities requiring additional purification.

  • Green Chemistry : Solvent-free mechanochemical synthesis using ball mills is under investigation to reduce acetone waste .

Chemical Reactions Analysis

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the phenylpropanoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of xanthone derivatives, including 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that xanthone derivatives can induce apoptosis in human cancer cells through the modulation of signaling pathways related to cell survival and death .

Case Study:
A recent investigation reported that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, showcasing its potential as a therapeutic agent in cancer treatment .

Antioxidant Properties

The antioxidant capacity of xanthones is well-documented, with studies showing that they can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage, which is linked to various diseases, including neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (μM)Source
This compound25
Other Xanthone Derivative A30
Other Xanthone Derivative B50

Fluorescent Materials

Due to its unique structural features, this compound has been explored for use in fluorescent materials. The compound exhibits solid-state fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study:
Research has shown that incorporating this xanthone derivative into polymer matrices enhances the fluorescence efficiency of the resulting materials. This characteristic is attributed to the twisted molecular conformation that facilitates effective light emission under UV excitation .

Mechanism of Action

The mechanism of action of 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, or inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound was compared to 16 structurally related xanthones (Table 1). Key structural variations include substituent length, branching, and functional groups.

Table 1: Structural and Physicochemical Properties of Selected Xanthone Derivatives

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound (1-Oxo-1-phenylpropan-2-yl)oxy 346 106–108 96
1-Hydroxy-3-(4-phenylbutoxy)-9H-xanthen-9-one (2p) 4-Phenylbutoxy 360 130–131 45
1-Hydroxy-3-(phenethyloxy)-9H-xanthen-9-one (2q) Phenethyloxy 332 134–136 90
1-Hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one (Mannich base precursor) 3-Methylbut-2-enyloxy 298 125–126 81
1-Hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one 2-(Pyrrolidin-1-yl)ethoxy 329 Not reported Not reported

Key Observations :

  • Substituent Complexity: The target compound’s branched phenylpropanoyloxy group contrasts with linear alkoxy (e.g., 2p) or alkenoxy (e.g., 2h) chains.
  • Yield : The target compound’s high yield (96%) surpasses derivatives like 2p (45%), likely due to optimized reaction conditions for bulky substituents .
  • Melting Points : Melting points correlate with molecular symmetry and crystallinity. The target compound’s lower melting point (106–108°C vs. 130–131°C for 2p) suggests reduced crystal lattice stability due to its asymmetric substituent .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :

  • However, analogs with similar 3-O-substituents exhibit significant activity: 1-Hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one: IC₅₀ = 2.403 ± 0.002 μM (AChE), 31.221 ± 0.002 μM (BuChE), indicating high AChE selectivity . Mannich base derivatives: 2-((Diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one showed IC₅₀ = 2.61 ± 0.13 μM (AChE) and 0.51 ± 0.01 μM (BuChE), suggesting dual inhibition .

Antioxidant Activity :

  • Xanthones with electron-donating groups (e.g., hydroxyl, methoxy) exhibit stronger radical scavenging. The target compound’s hydroxyl group at position 1 may confer moderate antioxidant activity, though less potent than dihydroxy derivatives (e.g., 1,3-dihydroxyxanthones with IC₅₀ ~2.66 μM) .

Structural-Activity Relationships (SAR) :

  • Substituent Length : Longer chains (e.g., 4-phenylbutoxy in 2p) reduce enzymatic inhibition potency due to increased steric hindrance .
  • Aromatic vs.

Biological Activity

1-Hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one, a compound belonging to the xanthone class, has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

The compound features a xanthone backbone with a hydroxy group at position 1 and an ether linkage at position 3. The presence of the phenylpropan-2-yl group enhances its lipophilicity, potentially influencing its biological interactions.

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of xanthones, including this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Key Findings:

  • In vitro assays indicated that xanthones exhibit significant scavenging activity against DPPH radicals, suggesting their potential as natural antioxidants .

Anticancer Properties

Research has shown that xanthones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Study:
A study on the effects of related xanthones on breast cancer cell lines revealed that these compounds inhibit cell proliferation and induce apoptosis via mitochondrial pathways . While specific data on this compound is limited, its structural similarity to other bioactive xanthones suggests potential anticancer activity.

Anti-inflammatory Effects

Xanthones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Evidence:
In a model of induced inflammation, compounds with similar structures to this compound were shown to reduce levels of TNF-alpha and IL-6, indicating their potential utility in treating inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

  • Free Radical Scavenging: The hydroxyl groups in the structure can donate hydrogen atoms to free radicals.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Gene Regulation: Xanthones are known to interact with various signaling pathways that regulate gene expression related to cell survival and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging DPPH radicals
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of TNF-alpha and IL-6

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